molecular formula C13H13NO4 B3093515 5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid CAS No. 1245808-42-7

5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B3093515
CAS No.: 1245808-42-7
M. Wt: 247.25
InChI Key: OQALZLZIPQEPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a phenoxymethyl substituent at the 5-position of the furan ring. The phenoxy group is further substituted with an amino group at the para position and a methyl group at the meta position.

Properties

IUPAC Name

5-[(4-amino-3-methylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-6-9(2-4-11(8)14)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALZLZIPQEPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-amino-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Furan Derivative: The phenoxy intermediate is then coupled with a furan derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and decarboxylation:

Reaction TypeConditionsProductsNotes
Esterification Alcohol + acid catalyst (H₂SO₄)Methyl/ethyl esters (e.g., methyl 5-[(4-amino-3-methylphenoxy)methyl]furan-2-carboxylate)Common for furan carboxylic acids
Amidation SOCl₂ → NH₃/amineCorresponding amidesRequires activation via acyl chloride
Decarboxylation Pyrolysis (200–300°C)CO₂ elimination, yielding furan derivativesObserved in related furan acids

Aromatic Amine Reactivity

The 4-amino group undergoes diazotization, acylation, and condensation:

Reaction TypeConditionsProductsNotes
Diazotization NaNO₂ + HCl (0–5°C)Diazonium salt → Coupling with phenols/aminesUsed to introduce aryl/azo groups
Schiff Base Formation Aldehyde + acid catalystImine-linked derivatives (e.g., with benzaldehyde)Confirmed via spectral data
Acylation Acetyl chloride (base-mediated)N-acetylated derivativesImproves solubility

Furan Ring Reactivity

The electron-rich furan ring undergoes electrophilic substitution and acid-mediated ring-opening:

Reaction TypeConditionsProductsNotes
Electrophilic Substitution HNO₃ (nitration)Nitro-furan derivativesLimited due to steric hindrance
Acid-Catalyzed Hydrolysis H₃O⁺, refluxRing-opening to diketone intermediatesObserved in similar furans

Ether Linkage Stability

The phenoxy methyl ether is susceptible to cleavage under strong acids/bases:

Reaction TypeConditionsProductsNotes
Acidic Cleavage HBr (48%, reflux)Phenol + furan-methanol derivativeConfirmed via TLC
Oxidative Cleavage KMnO₄ (acidic)Carboxylic acid derivativesRequires harsh conditions

Key Mechanistic Insights

  • Acid-mediated ring-opening (Figure 1): Protonation at the furan oxygen destabilizes the ring, leading to hydrolysis via a ketene acetal intermediate .

  • Amine acylation : Proceeds through a nucleophilic acyl substitution mechanism .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 5-[(4-amino-3-methylphenoxy)methyl]furan-2-carboxylic acid exhibit anticancer activities. Studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The furan ring and the amino group in the structure are thought to play critical roles in these biological activities. For instance, the compound's ability to interact with specific cellular pathways makes it a candidate for further development as an anticancer agent.

Pharmacological Studies
The compound has been investigated for its potential as a drug candidate in treating various diseases, including inflammatory conditions and neurodegenerative disorders. Its structural features may allow it to modulate biological targets effectively, leading to therapeutic benefits.

Analytical Chemistry

Analytical Applications
In analytical chemistry, this compound can be utilized as a reference standard for the development of analytical methods. Its unique structure allows for the development of high-performance liquid chromatography (HPLC) methods for quantifying similar compounds in complex mixtures.

Detection Methods
The compound can also serve as a marker in bioanalytical assays, where its detection can indicate the presence of related biochemical pathways or reactions. The ability to detect such compounds is crucial for understanding metabolic processes and drug interactions.

Biochemistry

Biochemical Pathway Studies
The compound's role in biochemical research includes studying its interactions within metabolic pathways. By analyzing how this compound interacts with enzymes and receptors, researchers can gain insights into its potential biological effects and mechanisms of action.

Drug Design and Development
In drug design, this compound can be used as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies can help identify modifications that improve pharmacological properties.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Furan DerivativesMedicinal ChemistryDemonstrated significant inhibition of tumor cell proliferation in vitro.
HPLC Method DevelopmentAnalytical ChemistryEstablished a reliable method for quantifying related compounds in serum samples.
Biochemical Interaction AnalysisBiochemistryIdentified key interactions with specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Impact :

  • Amino Group (NH₂): Enhances solubility in polar solvents (e.g., water, alcohols) due to hydrogen bonding. This contrasts with chloro- or nitro-substituted analogs, which exhibit lower polarity and higher lipophilicity .

Physicochemical Properties

Solubility

  • Nitro-Substituted Analogs : 5-(4-Nitrophenyl)furan-2-carboxylic acid shows moderate solubility in propan-2-ol (0.12–0.45 mg/mL across isomers), attributed to nitro group polarity .
  • Chloro-Substituted Analogs: 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid has lower solubility in aqueous media due to its hydrophobic chloro group .
  • Amino-Substituted Compound: Expected to exhibit higher solubility in polar solvents than chloro/nitro analogs, similar to amino-substituted benzoic acids .

Thermodynamic Stability

  • Nitro- and chloro-substituted furans demonstrate higher thermal stability (decomposition >200°C) compared to methoxy or acetyl derivatives, which degrade at lower temperatures (~150°C) .

Antimicrobial Activity

  • Chloro-Substituted Analogs: 5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carboxamide exhibits activity against Xanthomonas axonopodis (MIC: 12.5 µg/mL), likely due to electron-withdrawing chloro groups enhancing membrane permeability .
  • Acetyl-Substituted Analogs: 5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid shows moderate antifungal activity, though weaker than nitro derivatives .
  • Amino-Substituted Compound: Predicted to have enhanced bioavailability and intracellular targeting due to the amino group’s hydrogen-bonding capacity, but specific data are lacking.

Enzyme Modulation

  • Nitrophenyl furan derivatives act as hypoxia-inducible factor (HIF) activators, whereas methoxy-substituted analogs show negligible activity, suggesting substituent electronic effects are critical .

Biological Activity

5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid is a compound of interest due to its unique structural features, which include both an amino group and a carboxylic acid group. This combination suggests potential biological activity, making it a candidate for various pharmacological studies. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O4C_{13}H_{13}N_{1}O_{4} with a molecular weight of approximately 247.25 g/mol. The presence of functional groups such as the amino and carboxylic acid groups contributes to its chemical reactivity and potential biological interactions.

Structural Features

FeatureDescription
Molecular Formula C13H13N1O4C_{13}H_{13}N_{1}O_{4}
Molecular Weight 247.25 g/mol
Functional Groups Amino group, Carboxylic acid

Pharmacological Potential

Research indicates that compounds with amino and carboxylic acid functionalities often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound allows for interactions with various biological targets.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. For instance, similar compounds have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis
A study conducted on derivatives of furan-based compounds demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines. The findings indicated that the introduction of amino groups significantly increased the interaction with cellular targets.

The biological activity can be attributed to several mechanisms:

  • Cell Cycle Inhibition : Compounds similar to this compound have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The presence of the furan ring may contribute to increased ROS production, promoting oxidative stress in cancer cells .

Comparative Analysis

To understand the biological activity relative to other compounds, a comparison table is presented:

Compound NameBiological ActivityUnique Features
5-Methylfuran-2-carboxylic acid Moderate anticancer activityLacks amino group
5-[(4-Methoxyphenylamino)methyl]furan-2-carboxylic acid High anti-inflammatory propertiesContains methoxy instead of amino group
5-(Phenylamino)methylfuran-2-carboxylic acid Significant cytotoxic effectsContains a phenyl instead of methyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 4-amino-3-methylphenol with furan-2-carboxylic acid derivatives under alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution at the methylene bridge. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can researchers characterize the structural and chemical purity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns and purity, mass spectrometry (HRMS) for molecular weight validation, and HPLC for quantitative purity assessment. FT-IR can verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC/MBC against S. aureus or E. coli), anti-inflammatory effects via COX-2 inhibition assays, or cytotoxicity against cancer cell lines (e.g., MTT assay). Include positive controls (e.g., ampicillin for antimicrobials) and validate results with triplicate runs .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s furan and phenolic moieties be elucidated?

  • Methodology : Employ isotopic labeling (e.g., deuterated solvents or ¹⁸O tracking) to study oxidative pathways. For example, monitor furan ring oxidation using KMnO₄ or CrO₃ via LC-MS intermediates. Computational modeling (DFT) can predict reactive sites and transition states for substituent-specific reactivity .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology : Standardize assay protocols (e.g., consistent cell passage numbers, serum-free conditions) and validate compound purity via HPLC-UV/HRMS. Explore synergistic effects with adjuvants (e.g., β-lactamase inhibitors for antimicrobials) or test metabolite stability under physiological pH .

Q. How can structure-activity relationships (SAR) be systematically investigated for this scaffold?

  • Methodology : Synthesize analogues with modified substituents (e.g., halogenated phenoxy groups or methylfurans) and compare bioactivity. Use multivariate analysis (e.g., PCA or QSAR models) to correlate electronic (Hammett σ), steric (Taft), and lipophilic (logP) parameters with activity trends .

Q. What in vivo models are appropriate for toxicity and pharmacokinetic profiling?

  • Methodology : Conduct acute toxicity studies in rodents (OECD 423) at escalating doses (10–1000 mg/kg). For pharmacokinetics, use LC-MS/MS to measure plasma half-life, bioavailability, and metabolite formation. Tissue distribution studies (e.g., liver/kidney accumulation) inform long-term safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.